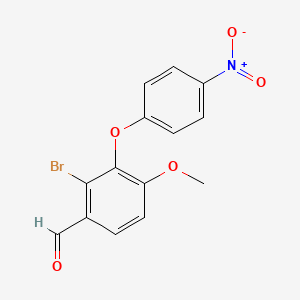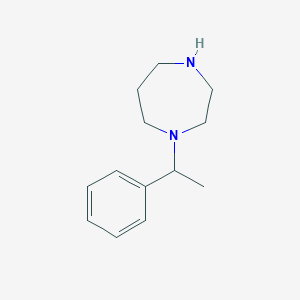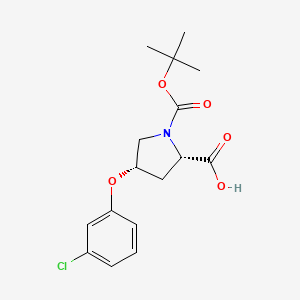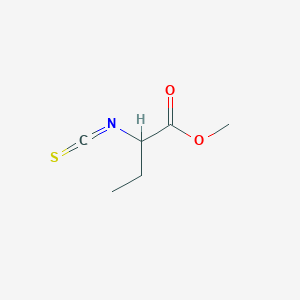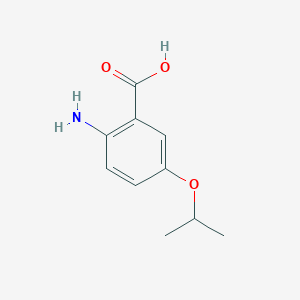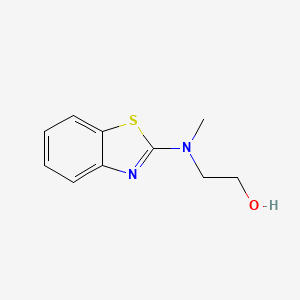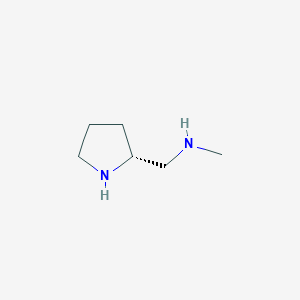
六(2,3,6-三-O-甲基)-α-环糊精
描述
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Hexa-MCD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds. It is a member of the cyclodextrin family, which is a group of cyclic oligosaccharides with a hydrophobic cavity surrounded by a hydrophilic outer surface. Hexa-MCD has a variety of applications in the fields of biochemistry, drug delivery, and molecular recognition.
科学研究应用
晶体结构分析
六(2,3,6-三-O-甲基)-α-环糊精,称为甲基-α-CDx,因其晶体结构而被广泛研究。研究表明,甲基-α-CDx 与各种分子(如对硝基苯酚和苯甲醛)形成包合物。这些配合物具有截断的六角锥的特征形状,其中插入了对硝基苯酚和苯甲醛等客体分子。这些研究提供了对这些配合物中分子几何形状和相互作用的详细见解 (Harata、Uekama、Otagiri 和 Hirayama,1982).
酶促反应影响
甲基-α-CDx 及其衍生物对酶促反应的影响已得到研究。一项研究表明,由于这些化合物能够形成包合物,它们可以表现得像酶促反应的经典抑制剂。这种能力会影响底物浓度和酶分子的柔性,证明了环糊精在调节酶活中的潜力 (Gubica、Pełka、Pałka、Temeriusz 和 Kańska,2011).
手性分离
研究还表明了甲基-α-CDx 在手性分离中的应用。它已用于与手性分子(如扁桃酸)形成结晶包合物,对 S 和 R 对映异构体显示出不同的结构构型。这些发现突出了甲基-α-CDx 在手性识别和分离过程中的潜力 (Harata、Uekama、Otagiri 和 Hirayama,1987).
与取代苯的相互作用
甲基-α-CDx 与取代苯的相互作用已使用圆二色性光谱法进行了研究。这项研究有助于理解主客体相互作用动力学和配合物形成的热力学,这对于开发新的分子识别系统至关重要 (Harata、Tsuda、Uekama、Otagiri 和 Hirayama,1988).
毛细管电泳应用
甲基-α-CDx 已用于对映异构体分离的毛细管电泳中。其独特的分子结构能够分离不同的药物对映异构体,突出了其在分析化学和药物研究中的潜力 (Koppenhoefer、Zhu、Jakob、Wuerthner 和 Lin,2000).
作用机制
Target of Action
The primary target of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Me18-α-CD) is the oxidized iodide species . This compound is utilized in the host-guest complexation with these species .
Mode of Action
The interaction of Me18-α-CD with the oxidized iodide species results in the formation of a Me18-α-CD–pentaiodide (I5−) complex . This complexation is in remarkable contrast to the previously reported triiodide complex α-CD–I3− .
Biochemical Pathways
The formation of the Me18-α-CD–I5− complex affects the solution equilibrium of the redox couples . The chemical structure of the host compounds can be tuned to control this equilibrium .
Result of Action
The result of the action of Me18-α-CD is the enhancement of the Seebeck coefficient of the I−/I3− thermocell . A large Seebeck coefficient (Se) of 1.9 mV K−1 was recorded for the I−/I3− thermocell by utilizing the host-guest complexation of Me18-α-CD with the oxidized iodide species .
Action Environment
The action of Me18-α-CD is influenced by environmental factors such as the presence of an electrolyte like potassium chloride . The precipitation of the α-CD–I3− complex in the presence of an electrolyte is a problem in thermocells . This issue was solved by using me18-α-cd as a host compound .
生化分析
Biochemical Properties
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin plays a significant role in biochemical reactions due to its ability to form host-guest complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, it can form complexes with oxidized iodide species, enhancing the stability and performance of thermocells . The host-guest complexation of hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin with biomolecules can modulate their activity, stability, and solubility, making it a valuable tool in biochemical research.
Cellular Effects
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin influences various cellular processes by interacting with cell membranes and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form complexes with specific biomolecules can alter their availability and activity within the cell, leading to changes in cellular function. Additionally, hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin can modulate the permeability of cell membranes, impacting the transport of ions and molecules across the membrane .
Molecular Mechanism
The molecular mechanism of hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin involves its ability to form host-guest complexes with various biomolecules. This complexation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s interactions with biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. These interactions can stabilize or destabilize specific biomolecules, influencing their activity and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin can change over time due to factors such as stability and degradation. The compound’s stability in aqueous solutions and its ability to form stable complexes with biomolecules contribute to its long-term effects on cellular function. Studies have shown that the absence of precipitation in the hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin and iodide system enhances the temporal stability of its power output in thermocells . This stability is crucial for maintaining consistent biochemical effects over extended periods.
Dosage Effects in Animal Models
The effects of hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin can vary with different dosages in animal models. At lower doses, the compound may enhance the activity and stability of specific biomolecules, leading to beneficial effects on cellular function. At higher doses, hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with essential biochemical pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to form complexes with biomolecules can influence metabolic flux and metabolite levels within the cell. For example, hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin can modulate the activity of enzymes involved in redox reactions, impacting the overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The ability of hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin to form stable complexes with biomolecules can also influence its distribution, ensuring targeted delivery to specific sites within the cell .
Subcellular Localization
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects. Understanding the subcellular distribution of hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is essential for optimizing its use in biochemical research and therapeutic applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin can be achieved through the methylation of alpha-cyclodextrin using methyl iodide in the presence of a base.", "Starting Materials": [ "Alpha-cyclodextrin", "Methyl iodide", "Base (such as potassium hydroxide or sodium hydroxide)", "Solvent (such as dimethyl sulfoxide or dimethylformamide)" ], "Reaction": [ "Alpha-cyclodextrin is dissolved in the solvent.", "Methyl iodide is added to the solution.", "The base is added to the solution to initiate the reaction.", "The reaction mixture is stirred at a specific temperature for a specific time.", "The product is isolated and purified using techniques such as precipitation, filtration, and chromatography." ] } | |
| 68715-56-0 | |
分子式 |
C50H88O27 |
分子量 |
1121.2 g/mol |
IUPAC 名称 |
(1S,3S,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-33,34,35,36,37,38,39,40,41,42-decamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C50H88O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h24-50H,16-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1 |
InChI 键 |
KYMXAKSTRFKCOI-XJKUUVBXSA-N |
手性 SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7CC[C@@H](O2)OC7)COC)COC)COC)COC)OC)OC |
SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC |
规范 SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7CCC(O2)OC7)COC)COC)COC)COC)OC)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)
